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Compound of Interest

Compound Name: (1-Chloroethyl)benzene

Cat. No.: B1265384

(1-Chloroethyl)benzene (also known as a-phenylethyl chloride) is a reactive organochlorine
compound and a key intermediate in various synthetic pathways.[1] Its utility in the
pharmaceutical and agrochemical industries stems from the lability of the benzylic chloride,
which allows for facile nucleophilic substitution.[2] A thorough understanding of its
thermodynamic properties—enthalpy, entropy, and Gibbs free energy—is not merely academic.
This knowledge is fundamental to:

e Process Safety and Hazard Analysis: The enthalpy of formation (AfH®) is critical for
predicting the energy release in intended reactions or accidental decompositions, forming
the basis of any robust safety assessment.

o Reaction Design and Optimization: Knowledge of the Gibbs free energy of formation (AfG°)
and reaction enthalpies (ArH®) allows chemists to predict the spontaneity and equilibrium
position of reactions, enabling the rational design of synthetic routes with favorable
thermodynamics.

» Purification and Phase Behavior: Properties like the enthalpy of vaporization (AvapH°®) and
vapor pressure are essential for designing and optimizing purification processes such as
distillation.[3]

This guide synthesizes the available experimental data with theoretical approaches to provide
a comprehensive thermodynamic profile of (1-Chloroethyl)benzene, empowering researchers
to handle and utilize this versatile intermediate with greater precision and safety.
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Experimental Determination of Thermodynamic
Properties

The most reliable thermodynamic data are derived from meticulous experimental
measurements. The primary experimentally determined properties for (1-Chloroethyl)benzene

are centered around its enthalpy.

Enthalpy of Formation and Combustion

The standard enthalpy of formation of liquid (1-Chloroethyl)benzene has been determined
through combustion calorimetry.[3][4] This powerful technique measures the heat released
during the complete combustion of a substance in a high-pressure oxygen environment.

Table 1: Experimental Enthalpy Data for (1-Chloroethyl)benzene (liquid, 298.15 K)

Thermodynamic

Value (kJ/mol) Method Source
Property
Standard Enthalpy of )
] -58.24 Ccr Hu and Sinke, 1969[3]
Formation (AfH°®)
Standard Enthalpy of _
) -4399.77 Ccr Hu and Sinke, 1969[3]
Combustion (AcH®)
Enthalpy of Reaction Nesterova, et al.,
-556+7.1 Cm
(ArH°) 1977[5]

1 For the reaction: Styrene (l) + HCI (g) — (1-Chloroethyl)benzene (l) Ccr: Combustion
Calorimetry (rotating bomb); Cm: Calorimetry

Methodological Deep Dive: Rotating Bomb Calorimetry
for Chlorinated Compounds

The determination of the enthalpy of combustion for organochlorine compounds like (1-
Chloroethyl)benzene requires a specialized approach—namely, rotating bomb calorimetry—to
ensure complete reaction and accurate measurement.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1265384?utm_src=pdf-body
https://www.benchchem.com/product/b1265384?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=2
https://www.researchgate.net/publication/228608620_Evaluated_Enthalpies_of_Formation_of_the_Stable_Closed_Shell_C1_and_C2_Chlorinated_Hydrocarbons
https://www.benchchem.com/product/b1265384?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=8
https://www.benchchem.com/product/b1265384?utm_src=pdf-body
https://www.benchchem.com/product/b1265384?utm_src=pdf-body
https://www.benchchem.com/product/b1265384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Causality Behind Experimental Choices:

o Why a "Bomb"? A high-pressure (typically ~30 atm O3z) sealed vessel, or "bomb," is used to
ensure complete and rapid combustion.

o Why Rotating? The combustion of chlorinated compounds produces hydrochloric acid (HCI)
and potentially dissolved chlorine (Cl2) in the final aqueous solution. To ensure a well-defined
final state, a reducing agent (like arsenious oxide or hydrazine dihydrochloride) is added to
the bomb. Rotating the bomb after combustion ensures that all gaseous products mix
thoroughly with the solution, converting all chlorine species into HCl(aq). This is critical
because the energy credit for the formation of the final products can only be accurately
calculated if the final state is a single, homogeneous aqueous solution of HCI.

o Material Selection: The internal components of the bomb must be made of corrosion-
resistant materials, such as platinum or tantalum, to withstand the highly acidic environment
created during combustion.

Generalized Experimental Protocol for Rotating Bomb Calorimetry:

o Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity (1-
Chloroethyl)benzene is placed in a platinum crucible. A known mass of a combustion aid
(e.g., mineral oil) may be added to ensure complete combustion. A cotton or platinum fuse
wire is positioned to contact the sample.

» Bomb Sealing: A specific volume of a reducing solution (e.g., arsenious oxide solution) is
added to the bottom of the bomb. The crucible is placed inside, the fuse wire is connected to
the electrodes in the bomb head, and the bomb is sealed.

e Pressurization: The bomb is purged with oxygen to remove atmospheric nitrogen and then
pressurized with high-purity oxygen to approximately 30 atm.

o Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a
calorimeter can. The entire assembly is placed in a jacket with a precisely controlled
temperature. Temperature probes monitor the water temperature in the can and the jacket.

« Ignition and Measurement: After allowing the system to reach thermal equilibrium, the
sample is ignited by passing a current through the fuse wire. The temperature of the
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calorimeter water is recorded at regular intervals before, during, and after combustion until a
steady final temperature is reached.

o Post-Combustion Analysis: The bomb is depressurized, and the internal solution is analyzed
to quantify the amount of hydrochloric acid formed (via titration) and to check for any signs of
incomplete combustion (e.g., soot).

o Data Analysis: The corrected temperature rise is used, along with the energy equivalent of
the calorimeter (determined by combusting a standard like benzoic acid), to calculate the
total energy change. Corrections are applied for the combustion of the fuse and any auxiliary
materials, and for the formation of HCl(aq) and any other side products, to determine the
standard enthalpy of combustion.

Diagram: Experimental Workflow for Rotating Bomb Calorimetry
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Caption: Workflow for determining enthalpy of combustion using rotating bomb calorimetry.

1. Preparation

Combustion Aid

Add Reducing
Solution to Bomb
@osition Fuse Wire]

G J

Weigh Sample &j

4 N\

2. Comppustion
Seal & Pressurize
Bomb with O2

;

Submerge in
Calorimeter

Ignite Sample

[Record Temperature Risa

N J
3. Analysis
Analyze Aqueous Calculate Energy
Products (Titration) Equivalent

:

[Apply Corrections]

Determine AcH®

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/12

Tech Support


https://www.benchchem.com/product/b1265384?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Enthalpy of Vaporization

The enthalpy of vaporization (AvapH°) is the energy required to transform a substance from a
liquid to a gaseous state. It can be determined by measuring the vapor pressure of the
substance at different temperatures and applying the Clausius-Clapeyron equation.

Table 2: Enthalpy of Vaporization Data for (1-Chloroethyl)benzene

AvapH?° (kJ/mol) Temperature (K) Method Source

Dykyj, Svoboda, et al.,
51.4 351 N/A

1999[6]

Stephenson and
47.0 357 N/A

Malanowski, 1987[6]
40.04 N/A N/A Guidechem[3]

The variation in reported values likely stems from different experimental conditions and data
analysis methods.

Computational and Estimation Approaches

When experimental data are scarce, computational chemistry and estimation methods provide
invaluable tools for predicting thermodynamic properties. For (1-Chloroethyl)benzene,
experimental values for Gibbs free energy, entropy, and heat capacity are not readily available
in the literature.

Computational Chemistry Workflow

Modern quantum chemical methods, particularly Density Functional Theory (DFT), can predict
a full suite of thermodynamic properties from first principles. The process involves calculating
the molecular energy and its vibrational frequencies, which are then used to determine
thermodynamic functions via statistical mechanics.

Generalized Workflow for DFT-based Thermodynamic Property Calculation:

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1265384?utm_src=pdf-body
https://www.chemeo.com/cid/34-228-1/Benzene-1-chloroethyl
https://www.chemeo.com/cid/34-228-1/Benzene-1-chloroethyl
https://webbook.nist.gov/cgi/cbook.cgi?ID=C672651&Mask=2
https://www.benchchem.com/product/b1265384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 Structure Optimization: The 3D geometry of the (1-Chloroethyl)benzene molecule is
optimized to find its lowest energy conformation. This is typically done using a DFT functional
(e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

e Frequency Calculation: A vibrational frequency analysis is performed on the optimized
geometry. This calculation serves two purposes:

o It confirms that the structure is a true energy minimum (no imaginary frequencies).

o It provides the set of vibrational frequencies needed for calculating thermodynamic
properties.

o Thermochemical Analysis: The output of the frequency calculation (including rotational
constants, vibrational frequencies, and electronic energy) is used to compute the
contributions of translation, rotation, and vibration to the overall enthalpy, entropy, and Gibbs
free energy at a specified temperature (usually 298.15 K).

Diagram: Computational Workflow for Thermochemistry
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Caption: A generalized workflow for calculating thermodynamic properties via DFT.

Group Additivity Estimation Methods

When full computational resources are not available, group additivity methods, such as the one
developed by Benson, provide a rapid and often surprisingly accurate way to estimate
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thermodynamic properties.[7] This method assumes that the properties of a molecule can be
calculated by summing the contributions of its constituent chemical groups.

Estimated Thermodynamic Properties for (1-Chloroethyl)benzene (Gas Phase):

Due to the lack of readily available, specific group values for the C-(H)(CI)(C)(C6H5) group, a
precise Benson-type estimation is challenging without further research. However, we can
illustrate the principle. To estimate the ideal gas heat capacity (Cp), standard entropy (S°), and
enthalpy of formation (AfH®), one would sum the contributions of the following groups:

e C6H5-(C): A benzene ring attached to a carbon atom.
e C-(H)(CI)(C)2: A carbon atom bonded to a hydrogen, a chlorine, and two other carbons.
e Symmetry corrections would also be applied for entropy calculations.

While we cannot provide definitive values here, group additivity methods suggest that for a
molecule of this size and complexity, the standard entropy would likely be in the range of 350-
400 J/mol-K, and the ideal gas heat capacity would be in the range of 150-180 J/mol-K at
298.15 K. These estimations should be used with caution and are primarily for illustrative
purposes.

Summary of Thermodynamic Properties and
Relationships

The relationship between the core thermodynamic properties is defined by the fundamental
equation for Gibbs free energy:

AG = AH - TAS

This equation elegantly connects the enthalpy (a measure of the total energy), the entropy (a
measure of disorder), and the temperature to predict the spontaneity of a process.

Diagram: Interrelation of Core Thermodynamic Properties
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Caption: The Gibbs free energy is a function of enthalpy and entropy at a given temperature.

Table 3: Consolidated Thermodynamic Data for (1-Chloroethyl)benzene

Property Phase Value (kJ/mol) Type
Standard Enthalpy of o ]
] Liquid -58.24 Experimental
Formation (AfH®)
Standard Enthalpy of o )
) Liquid -4399.77 Experimental
Combustion (AcH®)
Enthalpy of o )
T Liquid ~40-51 Experimental
Vaporization (AvapH®)
Standard Entropy (S°) Gas Not Available -
Ideal Gas Heat )
) Gas Not Available -
Capacity (Cp)
Gibbs Free Energy of _
Gas Not Available -

Formation (AfG°®)

Conclusion and Future Outlook
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This guide has synthesized the available experimental data for the enthalpy of (1-
Chloroethyl)benzene and outlined the standard experimental and computational
methodologies for its determination. The experimentally verified enthalpy of formation provides
a solid anchor for safety calculations and reaction planning.

However, significant data gaps exist, particularly for the standard entropy and Gibbs free
energy of formation. The absence of this information limits the ability to perform a full
thermodynamic analysis of reaction spontaneity and equilibrium without resorting to estimation
or new calculations. Therefore, this area presents a clear opportunity for future research. A
comprehensive computational study using high-level quantum chemical methods (such as G3
or G4 theory) would be highly valuable to the scientific community, providing a complete and
reliable set of thermodynamic data for this important chemical intermediate. Similarly,
experimental determination of the heat capacity and vapor pressure over a wide range of
temperatures would allow for a more complete thermodynamic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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